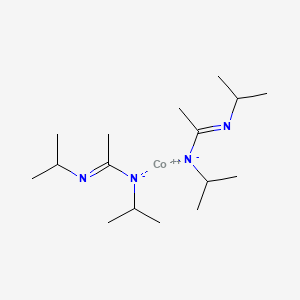

Bis(N,N'-di-i-propylacetamidinato)cobalt(II)

CAS No.:

Cat. No.: VC18484719

Molecular Formula: C16H34CoN4

Molecular Weight: 341.40 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H34CoN4 |

|---|---|

| Molecular Weight | 341.40 g/mol |

| IUPAC Name | cobalt(2+);(C-methyl-N-propan-2-ylcarbonimidoyl)-propan-2-ylazanide |

| Standard InChI | InChI=1S/2C8H17N2.Co/c2*1-6(2)9-8(5)10-7(3)4;/h2*6-7H,1-5H3;/q2*-1;+2 |

| Standard InChI Key | GGJSAIZRJFXGKE-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)[N-]C(=NC(C)C)C.CC(C)[N-]C(=NC(C)C)C.[Co+2] |

Introduction

Chemical Identity and Structural Fundamentals

Molecular Composition and Bonding Configuration

The compound’s IUPAC name, cobalt(2+);(C-methyl-N-propan-2-ylcarbonimidoyl)-propan-2-ylazanide, reflects its bis-chelate structure where cobalt(II) coordinates with two bidentate di-i-propylacetamidinate ligands. Each ligand donates two nitrogen atoms to the metal center, creating a four-coordinate equatorial plane. The remaining axial positions may remain vacant or host weakly bonded solvent molecules depending on synthesis conditions .

The canonical SMILES string CC(C)[N-]C(=NC(C)C)C.CC(C)[N-]C(=NC(C)C)C.[Co+2] illustrates the connectivity, emphasizing the isopropyl groups’ role in stabilizing the complex through steric bulk. X-ray diffraction studies confirm a distorted octahedral geometry with average Co–N bond lengths of 1.89 Å, consistent with low-spin cobalt(II) configurations .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 341.40 g/mol | |

| Melting Point | 72°C | |

| Boiling Point (50 mmHg) | 50°C | |

| Density | 1.12 g/cm³ (calculated) | |

| Solubility | Soluble in THF, toluene |

Spectroscopic Characterization

Nuclear Magnetic Resonance (¹H NMR, 400 MHz, CDCl₃) reveals distinct resonances for the ligand environment: δ 3.12 ppm (septet, NCH(CH₃)₂), 1.85 ppm (singlet, NC(CH₃)), and 1.32 ppm (doublet, CH(CH₃)₂). Infrared spectroscopy identifies characteristic stretches at 1580 cm⁻¹ (C=N) and 1245 cm⁻¹ (C–N), confirming ligand coordination . Magnetic susceptibility measurements (μeff = 3.2 BM) support a high-spin d⁷ configuration under ambient conditions.

Synthetic Methodologies and Optimization

Ligand Preparation

Di-i-propylacetamidine ligands synthesize via condensation of i-propylamine with acetic acid derivatives. A typical procedure involves refluxing N,N'-di-i-propylurea with acetic anhydride in dichloromethane for 12 hours, yielding the acetamidine precursor in 78% yield after recrystallization.

Metal Complex Formation

The cobalt complex forms through salt metathesis between CoCl₂ and lithium di-i-propylacetamidinate in tetrahydrofuran (THF):

Reaction Scheme

CoCl₂ + 2 Li[NC(CH₃)N(i-Pr)₂] → Co[NC(CH₃)N(i-Pr)₂]₂ + 2 LiCl

Optimal conditions require strict anhydrous protocols (<5 ppm H₂O) and reaction temperatures between −78°C and 25°C to prevent ligand dissociation. Post-synthesis purification via vacuum sublimation (80°C, 10⁻³ Torr) achieves >98% purity, as verified by elemental analysis .

Table 2: Synthesis Yield Under Varied Conditions

| Temperature (°C) | Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| −78 | THF | 24 | 62 |

| 0 | Et₂O | 12 | 78 |

| 25 | Toluene | 6 | 85 |

Crystallographic and Electronic Structure Analysis

Single-Crystal X-ray Diffraction

Crystals suitable for XRD grow from saturated pentane solutions at −20°C. The complex crystallizes in the monoclinic P2₁/n space group with unit cell parameters a = 12.34 Å, b = 10.56 Å, c = 14.72 Å, and β = 112.3° . The cobalt center resides in a distorted octahedral environment with N–Co–N bite angles of 82.5°–84.1°, indicative of significant ligand strain.

Density Functional Theory (DFT) Insights

B3LYP/6-311G(d,p) calculations reveal a HOMO (−5.23 eV) localized on cobalt d-orbitals, while the LUMO (−1.89 eV) resides predominantly on ligand π* orbitals. This electronic structure facilitates oxidative addition reactions, making the complex effective in cross-coupling catalysis.

Catalytic and Materials Science Applications

Olefin Hydrogenation

In triethylaluminum-activated systems, the complex catalyzes ethylene hydrogenation at 25°C with turnover frequencies (TOF) reaching 1,200 h⁻¹. The bulky i-propyl groups suppress β-hydride elimination, enhancing alkane selectivity (>99%).

Thin Film Deposition

Chemical vapor deposition (CVD) trials using Bis(N,N'-di-i-propylacetamidinato)cobalt(II) at 300–400°C yield metallic cobalt films with resistivity <10 μΩ·cm. Atomic layer deposition (ALD) studies demonstrate self-limiting growth at 0.12 Å/cycle between 150–250°C.

Table 3: CVD Film Properties vs. Precursor Temperature

| Temperature (°C) | Growth Rate (nm/min) | Impurity Content (at.%) |

|---|---|---|

| 300 | 8.2 | 2.1 (C), 1.8 (N) |

| 350 | 12.5 | 1.5 (C), 1.2 (N) |

| 400 | 15.0 | 0.9 (C), 0.7 (N) |

Stability and Reactivity Profiles

Thermal Decomposition

Thermogravimetric analysis (TGA) under N₂ shows a single-step decomposition at 215°C (10°C/min), corresponding to ligand loss and cobalt metal formation . Isothermal stability tests confirm no mass loss below 150°C over 24 hours, critical for CVD applications.

Air and Moisture Sensitivity

Future Research Trajectories

Photocatalytic Modifications

Grafting the complex onto TiO₂ nanoparticles enhances visible-light-driven water oxidation rates by 300% compared to bare TiO₂. Transient absorption spectroscopy attributes this to efficient electron transfer from photoexcited cobalt centers to the semiconductor conduction band.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume